

# Application Note: Measuring Relicpixant Activity Using Calcium Imaging

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## Compound of Interest

Compound Name: Relicpixant

Cat. No.: B15584455

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## Introduction

**Relicpixant** is a selective antagonist of the P2X3 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). P2X3 receptors are predominantly expressed on sensory neurons and are implicated in various sensory signaling pathways, including nociception and cough reflexes.[1][2] When activated by ATP, the P2X3 receptor channel opens, leading to a rapid influx of cations, including calcium ( $\text{Ca}^{2+}$ ), which depolarizes the cell and initiates downstream signaling cascades.[3] This makes the measurement of intracellular calcium concentrations a direct and reliable method for assessing the activity of P2X3 receptor modulators.

This application note provides a detailed protocol for using a fluorescent calcium imaging assay to measure the inhibitory activity of **Relicpixant** on the P2X3 receptor.

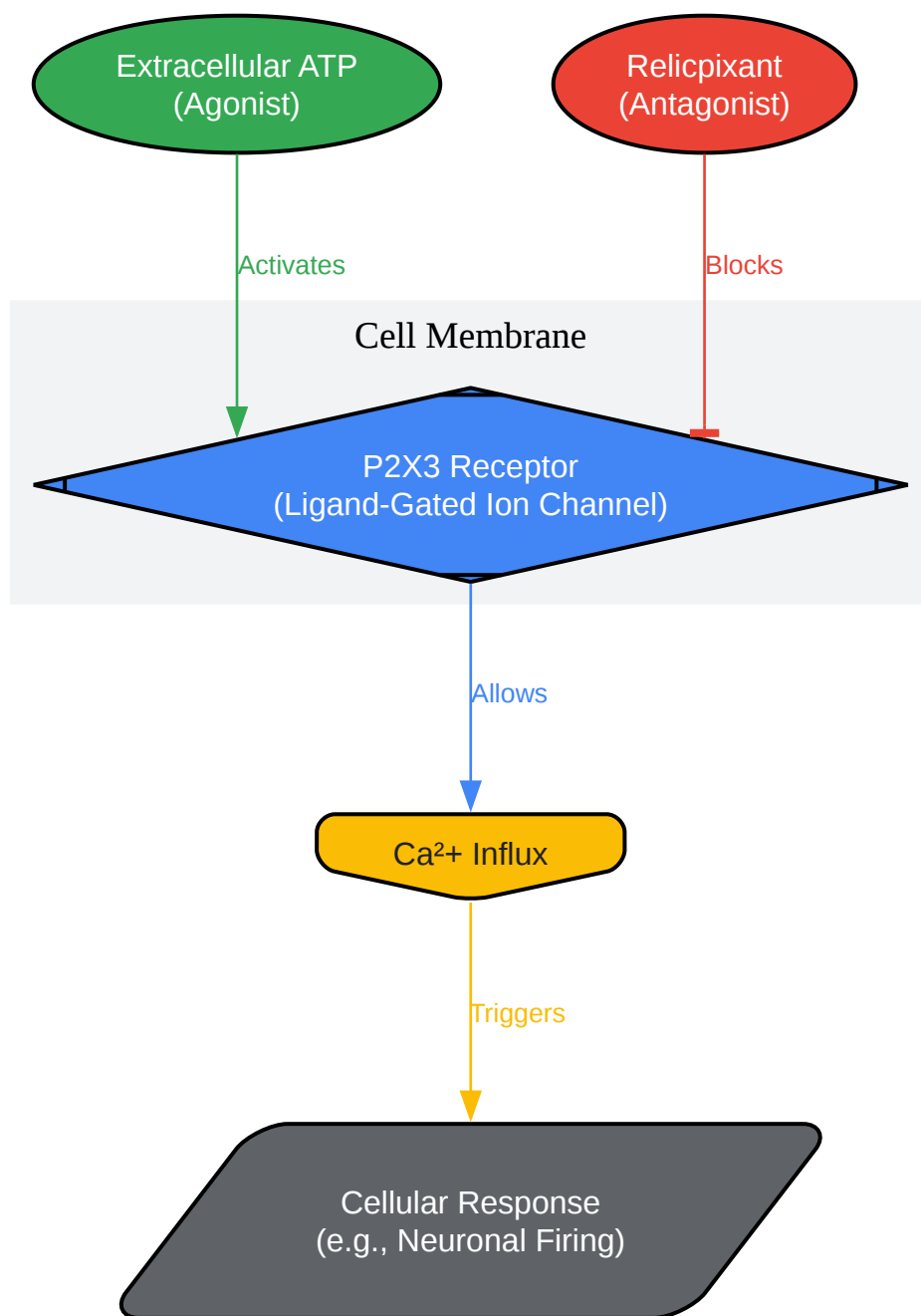
## Principle of the Assay

The assay quantifies the ability of **Relicpixant** to block ATP-induced calcium influx in cells expressing the P2X3 receptor. Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium. In the presence of an agonist like ATP, P2X3 channels open, causing an influx of  $\text{Ca}^{2+}$  and a subsequent increase in fluorescence. As an antagonist, **Relicpixant** will inhibit this channel opening, resulting in a dose-dependent reduction of the ATP-mediated fluorescent

signal. This reduction is used to determine the potency of **Relicpixant**, typically expressed as an IC50 value.

## P2X3 Receptor Signaling Pathway

The signaling pathway for the P2X3 receptor is direct. The binding of extracellular ATP to the receptor induces a conformational change that opens the integral ion channel. This allows for the influx of cations, most notably Na<sup>+</sup> and Ca<sup>2+</sup>, down their electrochemical gradients. The resulting increase in intracellular calcium acts as a second messenger, triggering various cellular responses. **Relicpixant**, as a competitive antagonist, is hypothesized to bind to the P2X3 receptor and prevent ATP from binding or from inducing the conformational change necessary for channel opening, thereby blocking the calcium influx.<sup>[1]</sup>



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Caption: P2X3 receptor signaling pathway and point of inhibition by **Relicpixant**.

## Experimental Protocols

This section details the necessary materials and step-by-step procedures for conducting a calcium imaging assay to determine the potency of **Relicpixant**.

## Materials and Reagents

- Cell Line: Human Embryonic Kidney (HEK293) or human glial (1321N1) cells stably expressing the human P2X3 receptor.[1][2]
- Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for maintaining stable expression.[1]
- Assay Plate: 96- or 384-well black, clear-bottom microplates.
- Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).
- Pluronic F-127: To aid in the dispersion of Fluo-4 AM.
- Probenecid: An anion transport inhibitor to prevent the efflux of the de-esterified dye.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- P2X3 Agonist: Adenosine triphosphate (ATP) or a more stable analog like  $\alpha,\beta$ -methylene ATP ( $\alpha,\beta$ -meATP).
- Test Compound: **Relicpixant**.
- Instrumentation: A fluorescent microplate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR or FlexStation).

## Experimental Workflow

Caption: General experimental workflow for the calcium imaging assay.

### Detailed Protocol

1. Cell Seeding: a. The day before the assay, harvest and count the P2X3-expressing cells. b. Seed the cells into a 96- or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000 to 80,000 cells per well for a 96-well plate). c. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.

2. Dye Loading: a. Prepare a Fluo-4 AM loading solution in the assay buffer. A typical final concentration is 2-4  $\mu$ M Fluo-4 AM with 0.02-0.04% Pluronic F-127. Probenecid can be included at 2.5 mM to improve dye retention. b. Aspirate the cell culture medium from the wells and wash once with assay buffer. c. Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light. d. After incubation, gently wash the wells twice with assay buffer to remove extracellular dye. Leave a final volume of buffer in each well as required by the plate reader.
3. Compound Incubation (Antagonist Mode): a. Prepare serial dilutions of **Relicpixant** in the assay buffer. Include a vehicle control (e.g., DMSO at the same final concentration). b. Add the **Relicpixant** dilutions to the appropriate wells. c. Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C, protected from light.
4. Agonist Addition and Fluorescence Reading: a. Prepare a solution of the P2X3 agonist (e.g., ATP or  $\alpha,\beta$ -meATP) in the assay buffer at a concentration that will elicit a submaximal response (EC80) after addition to the wells. b. Place the plate in the fluorescent microplate reader. c. Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. d. Record a baseline fluorescence for 10-20 seconds. e. Use the instrument's automated liquid handler to add the agonist solution to all wells simultaneously. f. Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
5. Data Analysis: a. The change in fluorescence is typically calculated as the maximum fluorescence intensity post-agonist addition minus the baseline fluorescence. b. For antagonist dose-response curves, normalize the data. The response in the vehicle control wells represents 0% inhibition, and the response in wells with no agonist (or a maximally effective concentration of a known antagonist) represents 100% inhibition. c. Plot the percent inhibition against the logarithm of the **Relicpixant** concentration. d. Fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value, which is the concentration of **Relicpixant** that inhibits 50% of the agonist-induced calcium response.

## Data Presentation

Quantitative data should be summarized to allow for clear comparison of the potency of different compounds. While specific preclinical data for **Relicpixant** is not publicly available, the

table below illustrates how to present such data, using reported values for other P2X3 antagonists as examples.

| Compound    | Target | Assay Type          | Agonist (Concentration)          | IC50 (nM)        | Selectivity (vs. P2X2/3) |
|-------------|--------|---------------------|----------------------------------|------------------|--------------------------|
| Relicpixant | P2X3   | Calcium Influx      | $\alpha,\beta$ -meATP (EC80)     | To be determined | To be determined         |
| Eliapixant  | P2X3   | In vitro functional | Not Specified                    | 8-10             | ~20-fold                 |
| Gefapixant  | P2X3   | Patch Clamp         | Not Specified                    | 153              | ~1.4-fold                |
| Camlipixant | P2X3   | Calcium Influx      | ATP:Mg <sup>2+</sup> (2 $\mu$ M) | 55.05            | Not Specified            |

Note: The data for Eliapixant, Gefapixant, and Camlipixant are provided for illustrative purposes.<sup>[2]</sup>

## Troubleshooting and Considerations

- **Cell Health:** Ensure cells are healthy and not overgrown, as this can affect receptor expression and response.
- **Dye Loading:** Optimize dye concentration and loading time to achieve a good signal-to-noise ratio without causing cellular toxicity.
- **Agonist Concentration:** Use an agonist concentration that gives a robust and reproducible signal (typically EC50 to EC80) to ensure a sufficient window for measuring inhibition.
- **Compound Solubility:** Ensure **Relicpixant** is fully dissolved in the assay buffer to obtain accurate concentration-response curves.
- **Signal Quenching:** Some compounds can interfere with the fluorescence signal. It is advisable to test for auto-fluorescence or quenching properties of the test compound.

## Conclusion

Calcium imaging is a robust and direct method for measuring the activity of P2X3 receptor antagonists like **Relicpixant**. The protocol described provides a reliable framework for determining the potency of such compounds in a high-throughput format, making it an invaluable tool for drug discovery and development in therapeutic areas targeting P2X3-mediated signaling.

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